

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3,5-Difluoro-2-methoxyaniline**, a key chemical intermediate. It details the compound's structure, properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Structure

3,5-Difluoro-2-methoxyaniline is a substituted aniline derivative featuring two fluorine atoms and a methoxy group on the benzene ring.^[1] The molecule's structure is characterized by an amino group (-NH₂) and a methoxy group (-OCH₃) positioned adjacent to each other (ortho), with fluorine atoms at the 3 and 5 positions.^[1] This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) groups dictates its unique chemical reactivity and utility as a building block in organic synthesis.

The chemical structure is represented as:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	41860-67-7 [1]
IUPAC Name	3,5-difluoro-2-methoxyaniline[1]
Molecular Formula	C ₇ H ₇ F ₂ NO[1][2]
Molecular Weight	159.13 g/mol [1]
InChI	InChI=1S/C7H7F2NO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3[1]
InChI Key	LJLOVRRJQKWWIU-UHFFFAOYSA-N[1][2]

| Canonical SMILES | COC1=C(C=C(C=C1F)F)N[[1](#)][[2](#)] |

Physicochemical and Spectroscopic Properties

The compound is typically characterized as a light yellow liquid with a distinct odor.[[1](#)] While specific experimental data for some properties are not widely published, known values and data from related isomers provide insight.

Table 2: Physicochemical Properties

Property	Value
Appearance	Light yellow liquid[1]
Melting Point	Data not readily available; estimated to be in the range of 60-120°C based on related isomers.[1]
Boiling Point	Not specified in available literature.
Solubility	Insoluble in water.[3]

| Refractive Index | 1.507[[2](#)] |

Spectroscopic Data

While specific NMR and IR spectra for **3,5-Difluoro-2-methoxyaniline** are not available in public databases, extensive spectral data exists for the parent compound, 3,5-difluoroaniline (CAS 372-39-4).^[4]^[5]^[6] Analysis of this related compound can help predict the characteristic signals for **3,5-Difluoro-2-methoxyaniline**. The introduction of the methoxy group at the 2-position would be expected to cause a downfield shift in the adjacent proton and carbon signals in ¹H and ¹³C NMR spectra, respectively, and introduce a characteristic singlet for the methoxy protons.

Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of **3,5-Difluoro-2-methoxyaniline** are not prevalent in publicly accessible literature. However, general synthetic strategies have been described, focusing on the controlled introduction of the functional groups.

Experimental Protocols: General Methodologies

The synthesis of **3,5-Difluoro-2-methoxyaniline** can typically be approached via several strategic routes:

- Fluorination of 2-Methoxyaniline: This method involves the direct fluorination of the precursor 2-methoxyaniline. Electrophilic fluorinating agents are required to install the two fluorine atoms at the meta positions relative to the amino group. The reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid over-fluorination or side reactions.
- Methoxylation of a Difluoroaniline Precursor: An alternative route involves starting with a suitably substituted difluoroaniline and introducing the methoxy group. For instance, reacting 2-amino-3,5-difluorobenzene with methanol under acidic conditions could yield the target compound.^[1]
- Multi-step Synthesis from Halogenated Precursors: More complex routes may start from readily available halogenated benzenes. For example, processes developed for the synthesis of 3,5-difluoroaniline often begin with 1,3,5-trichlorobenzene, which is first

converted to 3,5-difluorochlorobenzene.^[7] This intermediate could then potentially undergo amination and subsequent methylation steps to arrive at the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3,5-Difluoro-2-methoxyaniline**.

Chemical Reactivity

The reactivity of the **3,5-Difluoro-2-methoxyaniline** ring is governed by the interplay of its functional groups.

- Activating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic substitution. They typically direct incoming electrophiles to the ortho and para positions.
- Deactivating Groups: The fluorine atoms (-F) are highly electronegative and act as electron-withdrawing groups through induction, which deactivates the ring.

This combination of effects makes the molecule uniquely reactive. The positions open for electrophilic aromatic substitution are sterically and electronically influenced by the existing substituents. The amino group can also act as a nucleophile in reactions with various electrophiles.^[1]

Applications in Research and Drug Development

3,5-Difluoro-2-methoxyaniline is a valuable building block, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries.^[1]

- Pharmaceutical Intermediates: The compound serves as a precursor for the synthesis of various biologically active molecules. Its structure is incorporated into advanced drug candidates, including kinase inhibitors and agents targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).^[1]

- **Role of Fluorine in Drug Design:** The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile. Fluorine can improve metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins, and modulate lipophilicity, thereby improving bioavailability.[1]
- **Agrochemicals:** Similar to its role in pharmaceuticals, this aniline derivative is used to synthesize new pesticides and herbicides where the fluorine substituents can enhance potency and stability.[1]
- **Other Applications:** Beyond life sciences, it has been identified as a casting carrier in the formulation of certain melt-cast explosives, valued for its combination of high energy and low sensitivity.[1] It is also utilized in materials science research.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,5-Difluoro-2-methoxyaniline | 41860-67-7 [smolecule.com]
- 2. 3,5-difluoro-2-methoxyaniline [stenutz.eu]
- 3. 3,5-Difluoro-4-methoxyaniline, 97% | Fisher Scientific [fishersci.ca]
- 4. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319568#3-5-difluoro-2-methoxyaniline-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com